molecular formula C25H22F4N2O3 B10854735 Ido1-IN-19

Ido1-IN-19

Cat. No.: B10854735
M. Wt: 474.4 g/mol
InChI Key: ICJRFPZBMMQAPU-UHFFFAOYSA-N
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Description

IDO1-IN-19 is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan via the kynurenine pathway. IDO1 plays a crucial role in immune regulation and has been implicated in various diseases, including cancer, chronic infections, and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IDO1-IN-19 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: IDO1-IN-19 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are typically characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography .

Scientific Research Applications

IDO1-IN-19 has a wide range of scientific research applications, including:

Mechanism of Action

IDO1-IN-19 exerts its effects by binding to the active site of indoleamine 2,3-dioxygenase 1, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of tryptophan to kynurenine, leading to increased levels of tryptophan and decreased levels of kynurenine. The resulting metabolic changes can modulate immune responses, reduce tumor growth, and enhance the efficacy of other immunotherapies .

Comparison with Similar Compounds

Uniqueness of IDO1-IN-19: this compound is unique due to its specific structural features that confer high potency and selectivity for IDO1. Its ability to modulate immune responses and enhance the efficacy of other therapies makes it a valuable compound in both research and clinical settings .

Properties

Molecular Formula

C25H22F4N2O3

Molecular Weight

474.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-[4-[4-(2-hydroxypropan-2-yl)-6-(trifluoromethyl)pyridin-3-yl]phenyl]oxetane-3-carboxamide

InChI

InChI=1S/C25H22F4N2O3/c1-23(2,33)20-11-21(25(27,28)29)30-12-19(20)15-3-5-16(6-4-15)24(13-34-14-24)22(32)31-18-9-7-17(26)8-10-18/h3-12,33H,13-14H2,1-2H3,(H,31,32)

InChI Key

ICJRFPZBMMQAPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC=C1C2=CC=C(C=C2)C3(COC3)C(=O)NC4=CC=C(C=C4)F)C(F)(F)F)O

Origin of Product

United States

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